1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester
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Overview
Description
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, dithiocarbamate groups, and benzothiazole moieties. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative through the reaction of piperazine with carbon disulfide in the presence of a base such as sodium hydroxide. This step results in the formation of piperazinedicarbodithioic acid.
Introduction of Benzothiazole Moieties: The next step involves the introduction of benzothiazole moieties. This can be achieved by reacting the piperazinedicarbodithioic acid with 2-aminobenzothiazole derivatives under appropriate conditions, such as refluxing in an organic solvent like ethanol.
Esterification: The final step is the esterification of the intermediate product with an appropriate esterifying agent, such as ethyl chloroformate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low to moderate temperature.
Substitution: Amines, thiols; conditionsorganic solvent, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. Additionally, the compound’s ability to interact with cellular membranes and DNA can contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester: Characterized by the presence of piperazine, dithiocarbamate, and benzothiazole groups.
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)propyl) ester: Similar structure with a propyl group instead of an ethyl group.
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)butyl) ester: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dithiocarbamate and benzothiazole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine core and multiple functional groups that contribute to its biological activity. The presence of dithiocarbamate moieties is particularly notable as they are known to interact with thiol groups in biological systems, enhancing the compound's reactivity and potential therapeutic effects.
Biological Activity Overview
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties. Studies have shown that derivatives of piperazinedicarbodithioate can possess microbicidal and spermicidal activities. The dithiocarbamate group has been linked to interactions with sulfhydryl groups in microbial cells, leading to cell death .
- Spermicidal Activity : Research indicates that certain derivatives of this compound demonstrate significant spermicidal activity. For instance, compounds with specific alkyl substitutions have shown enhanced sperm immobilization capabilities. One variant was reported to be 840 times more effective than a reference compound .
- Antifungal and Antitrichomonal Effects : The compound also displays antifungal properties and has been evaluated for its effectiveness against Trichomonas vaginalis. The minimum effective concentration (MEC) for antifungal activity was recorded at approximately 0.50 mM .
- Mechanism of Action : The mechanism underlying the biological activities of this compound appears to involve enzyme inhibition and disruption of metabolic pathways. Binding to active sites on enzymes can prevent normal function, leading to various physiological effects.
Case Study 1: Spermicidal Efficacy
A study evaluated the spermicidal effectiveness of various piperazinedicarbodithioate derivatives. The results indicated that structural modifications significantly influenced spermicidal potency. For example:
Compound | Spermicidal Activity (MEC in mM) |
---|---|
Compound 21 | 19.8 |
Compound 24 | 0.50 ± 0.055 |
Compound 30 | 3.9 |
Compound 24 exhibited the highest activity among the tested derivatives .
Case Study 2: Antimicrobial Spectrum
Another investigation assessed the antimicrobial spectrum of the compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC in mM) |
---|---|
E. coli | 0.20 |
S. aureus | 0.20 |
C. albicans | >0.11 |
These findings suggest a broad range of antimicrobial effects, with particular efficacy against Gram-positive bacteria .
Properties
CAS No. |
126830-82-8 |
---|---|
Molecular Formula |
C24H30N6O2S6 |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
bis[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] piperazine-1,4-dicarbodithioate |
InChI |
InChI=1S/C24H30N6O2S6/c31-19(27-21-25-15-5-1-3-7-17(15)37-21)13-35-23(33)29-9-11-30(12-10-29)24(34)36-14-20(32)28-22-26-16-6-2-4-8-18(16)38-22/h1-14H2,(H,25,27,31)(H,26,28,32) |
InChI Key |
LPMVXVGGVJZLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC(=S)N3CCN(CC3)C(=S)SCC(=O)NC4=NC5=C(S4)CCCC5 |
Origin of Product |
United States |
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